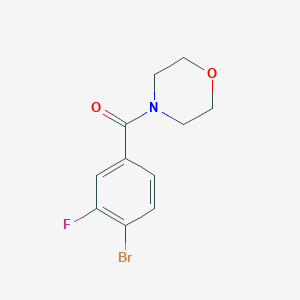
2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide is a chemical compound with the molecular formula C9H11N5OS. It is known for its unique structure, which includes a purine ring system substituted with dimethyl groups and a sulfanylacetamide moiety .
Méthodes De Préparation
The synthesis of 2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide typically involves the reaction of 6,9-dimethylpurine-2-thiol with chloroacetamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.
Applications De Recherche Scientifique
2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .
Comparaison Avec Des Composés Similaires
2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide can be compared with other similar compounds, such as:
6,9-Dimethylpurine-2-thiol: This compound shares the purine ring system but lacks the sulfanylacetamide moiety.
2-Amino-6,9-dimethylpurine: Similar in structure but with an amino group instead of the sulfanylacetamide group.
2-Mercapto-6,9-dimethylpurine: Contains a mercapto group instead of the sulfanylacetamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylacetamide moiety, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
52379-96-1 |
|---|---|
Formule moléculaire |
C9H11N5OS |
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
2-(6,9-dimethylpurin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C9H11N5OS/c1-5-7-8(14(2)4-11-7)13-9(12-5)16-3-6(10)15/h4H,3H2,1-2H3,(H2,10,15) |
Clé InChI |
PYGFFZDQPMCLIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)SCC(=O)N)N(C=N2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)-](/img/structure/B8769687.png)

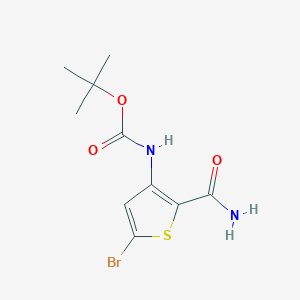
![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B8769712.png)
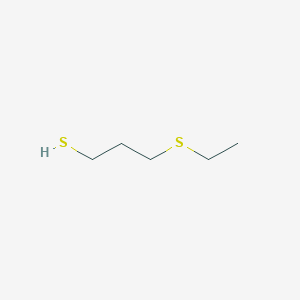
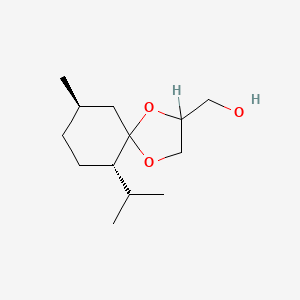

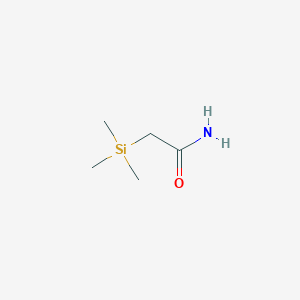

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-5-(1H-pyrazol-3-yl)-](/img/structure/B8769754.png)
![Ethyl 2-(methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B8769758.png)

